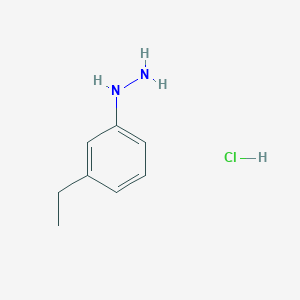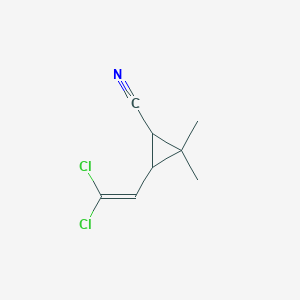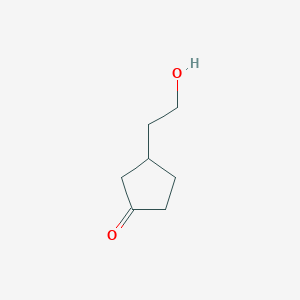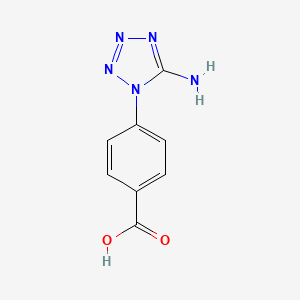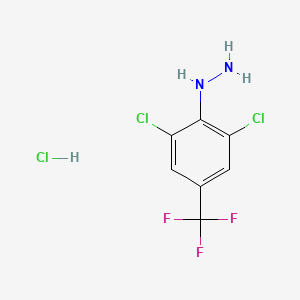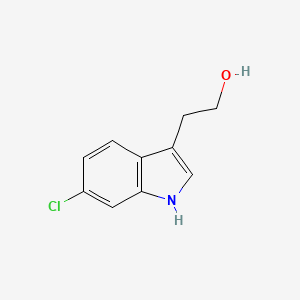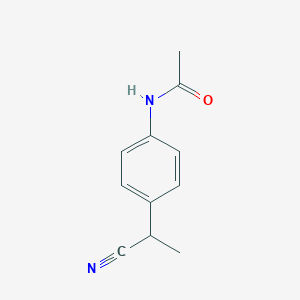
N-(4-(1-Cyanoethyl)phenyl)acetamide
Vue d'ensemble
Description
Synthesis Analysis
- Direct Reaction with Methyl Cyanoacetate : A versatile and economical method involves treating various substituted aryl or heteryl amines with methyl cyanoacetate under different reaction conditions to yield the desired cyanoacetamide derivatives .
- Stirring without Solvent and Heat : Direct treatment of different amines with methyl cyanoacetate at room temperature can also lead to the formation of N-substituted cyanoacetamide compounds .
- Fusion Reaction : Solvent-free reaction of aryl amines with ethyl cyanoacetate is another widely used method for preparing cyanoacetanilides .
Molecular Structure Analysis
The molecular structure of N-(4-(1-Cyanoethyl)phenyl)acetamide consists of a phenyl ring attached to an acetamide group via a cyanoethyl linker. The compound exhibits a hindered amine motif, which makes it chemically distinct and useful in organic synthesis and medicinal chemistry .
Chemical Reactions Analysis
N-(4-(1-Cyanoethyl)phenyl)acetamide can participate in various condensation and substitution reactions due to the active hydrogen on its C-2 position. Its carbonyl and cyano functions allow it to form a variety of heterocyclic compounds. Additionally, derivatives of cyanoacetamide have shown diverse biological activities .
Applications De Recherche Scientifique
Electron Behavior and Biological Properties
N-[4-(Ethylsulfamoyl)phenyl]acetamide, a compound related to N-(4-(1-Cyanoethyl)phenyl)acetamide, has been studied for its structural parameters, electron behavior, and biological properties using the Gaussian 16 W DFT tool. This research explored the compound's electron localization functions and intermolecular interactions in polar liquids, providing insights into its reactivity. Additionally, molecular docking studies indicated potential fungal and cancer activities of the compound (Bharathy et al., 2021).
Synthesis and Structural Analysis
The synthesis of related acetamide derivatives, such as N-(2-hydroxyphenyl)acetamide and N-(2-(trimethylsilyloxy)phenyl)acetamide, has been reported. These studies involve structural investigations using NMR spectroscopy, X-ray analysis, and DFT methods, contributing to a deeper understanding of the molecular structure and properties of acetamide derivatives (Nikonov et al., 2016).
Anticancer and Anti-Inflammatory Properties
N-(2-hydroxyphenyl)acetamide, a compound structurally similar to N-(4-(1-Cyanoethyl)phenyl)acetamide, has been evaluated for its anti-arthritic and anti-inflammatory activities. The study demonstrated its potential in reducing inflammatory cytokines and oxidative stress markers, suggesting promising anti-arthritic properties (Jawed et al., 2010).
Antimicrobial and Hemolytic Activity
The synthesis and biological evaluation of acetamide derivatives, such as 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, revealed their antimicrobial activity against various microbial species. These compounds displayed selective activity with low toxicity, highlighting their potential as antimicrobial agents (Gul et al., 2017).
Two-Photon Absorption Enhancement
Triphenylamine derivatives, such as N-(4-(4-(diphenylamino)styryl)phenyl)acetamide, have been synthesized to explore their two-photon absorption properties. The study found significant enhancement in absorption, attributed to electron coupling and π-electron delocalization, which could be relevant for optical applications (Wang et al., 2008).
Propriétés
IUPAC Name |
N-[4-(1-cyanoethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8(7-12)10-3-5-11(6-4-10)13-9(2)14/h3-6,8H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQNRAHSLXIIER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=CC=C(C=C1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10481341 | |
| Record name | N-[4-(1-Cyanoethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10481341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1-Cyanoethyl)phenyl)acetamide | |
CAS RN |
28694-91-9 | |
| Record name | N-[4-(1-Cyanoethyl)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28694-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-(1-Cyanoethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10481341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

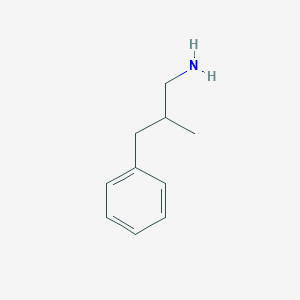
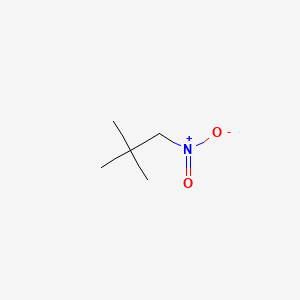
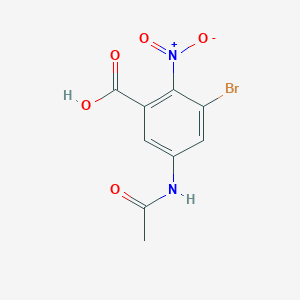
![2,2-Dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1626737.png)
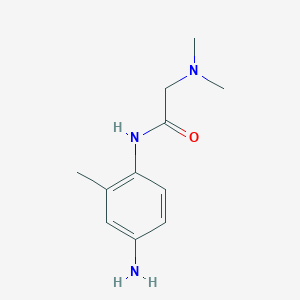

![5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine](/img/structure/B1626741.png)
